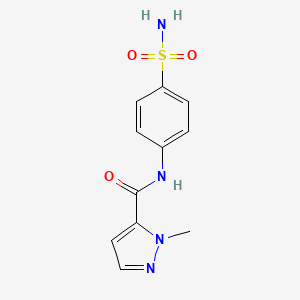
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine, also known as CPEP, is an organic compound that has been studied for its potential applications in pharmaceutical and medical research. CPEP is a heterocyclic compound that is composed of a pyridine ring, a cyclopentane ring, and an ethoxy group. It is a novel compound that has not been widely studied, but its properties and potential applications have been explored in recent years.
科学的研究の応用
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been studied for its potential applications in drug discovery and development. Its properties, such as its low toxicity, have made it an attractive candidate for drug development. It has been studied for its potential to inhibit the production of certain enzymes and proteins, which could be useful in the development of drugs that target specific diseases. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been studied for its potential to reduce inflammation and pain, and to act as an antioxidant.
作用機序
The exact mechanism of action of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine is not yet understood. However, it is believed that 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine interacts with certain enzymes and proteins in the body, leading to a decrease in the production of certain molecules that can cause inflammation and pain. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine may act as an antioxidant, reducing the levels of free radicals in the body.
Biochemical and Physiological Effects
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been studied for its potential effects on biochemical and physiological processes. In animal models, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been shown to reduce inflammation and pain, and to reduce the levels of free radicals in the body. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been shown to inhibit the production of certain enzymes and proteins, which could be useful in the development of drugs that target specific diseases.
実験室実験の利点と制限
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has several advantages for use in laboratory experiments. It is a relatively low-toxicity compound, making it safe to use in laboratory settings. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been shown to interact with certain enzymes and proteins in the body, making it an attractive candidate for drug development. However, there are some limitations to using 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine in laboratory experiments. For example, the exact mechanism of action of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine is not yet understood, making it difficult to accurately predict its effects in different contexts.
将来の方向性
There are several potential future directions for the study of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine. Further research is needed to understand the exact mechanism of action of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine and to explore its potential applications in drug development. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine could be studied for its potential effects on other biochemical and physiological processes, such as cancer and cardiovascular disease. Finally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine could be studied for its potential to act as an antioxidant, reducing the levels of free radicals in the body.
合成法
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine can be synthesized using a variety of methods. One of the most common methods is the condensation reaction between 4-ethoxyphenylpyridine and 4-cyclopentanecarboxylic acid, which is catalyzed by a base. This reaction yields an intermediate that can be further reacted with piperazine to form 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine. Other methods for synthesizing 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine include the condensation of 4-ethoxyphenylpyridine and 4-cyclopentanecarboxylic anhydride and the reaction of 4-ethoxyphenylpyridine and 4-cyclopentanecarboxylic acid dichloride.
特性
IUPAC Name |
cyclopentyl-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-2-28-19-9-7-17(8-10-19)20-11-12-21(24-23-20)25-13-15-26(16-14-25)22(27)18-5-3-4-6-18/h7-12,18H,2-6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEGZSNCSMQKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6535409.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6535410.png)
![2-methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6535414.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)acetamide](/img/structure/B6535417.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-(naphthalen-2-yl)acetamide](/img/structure/B6535425.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B6535433.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine](/img/structure/B6535459.png)

![1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B6535465.png)
![3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B6535471.png)
![2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline](/img/structure/B6535475.png)
![3-(4-ethoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535487.png)
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B6535494.png)